Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate
Description
Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- Position 3: A 2-[(4-methylphenyl)sulfonylamino]ethyl group, introducing a sulfonamide moiety known for enhancing binding affinity in medicinal chemistry .
- Position 6: A methyl thioacetate group, contributing to solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c1-12-3-5-13(6-4-12)28(24,25)18-10-9-15-20-19-14-7-8-16(21-22(14)15)27-11-17(23)26-2/h3-8,18H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGPJSWPLNQIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The compound is characterized by a triazolo[4,3-b]pyridazine core, which is known for its ability to interact with various biological targets. The presence of the sulfonamide group and the thioacetate moiety further enhances its potential for diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities, including:
- Anticancer Activity : Several derivatives have shown promise as inhibitors of cancer cell proliferation.
- Antimicrobial Properties : The compound may exhibit activity against various bacterial and fungal strains.
- Enzyme Inhibition : Interactions with specific enzymes can lead to modulation of critical biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[4,3-b]pyridazine derivatives. For instance, a related compound demonstrated strong cytotoxic effects against multiple cancer cell lines:
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4g | c-Met | 0.163 ± 0.01 | Inhibition of cell proliferation |
| 4a | Pim-1 | 0.283 ± 0.01 | Induction of apoptosis |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting c-Met and Pim-1 pathways .
Antimicrobial Activity
The antimicrobial properties of triazolo[4,3-b]pyridazine derivatives have also been investigated. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | Not specified |
These results indicate that derivatives of the compound may have broad-spectrum antimicrobial activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function by:
- Inhibiting specific enzymes involved in cancer cell signaling pathways.
- Modulating receptor activities , which can influence cellular responses.
- Inducing apoptosis in cancer cells through caspase activation .
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various triazolo[4,3-b]pyridazine derivatives on cancer cell lines using an MTT assay. The results indicated that several compounds had significant antiproliferative effects with IC50 values in the low micromolar range.
- Enzyme Interaction Study : Another research focused on the interaction of these compounds with bromodomain proteins (BRD4), which are implicated in cancer progression. The study reported micromolar IC50 values for selected inhibitors derived from the triazolo[4,3-b]pyridazine scaffold .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of triazolo-pyridazine compounds have demonstrated significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Research indicates that certain derivatives exhibit low IC50 values, suggesting potent anticancer activity. For example, a related compound showed an IC50 of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells, indicating its potential as a c-Met kinase inhibitor, which is crucial for tumor growth and metastasis .
Synthesis and Characterization
The synthesis of methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate involves multi-step chemical reactions that include the formation of thioether bonds and the introduction of sulfonamide groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are utilized to confirm the structure and purity of the synthesized compounds .
Other Biological Activities
Beyond anticancer applications, compounds with similar structural frameworks have been investigated for other biological activities, including antimicrobial and antioxidant properties. The presence of the triazole ring is often linked to enhanced biological activity due to its ability to form hydrogen bonds and interact with various biological targets .
Case Studies and Research Findings
Several case studies have documented the efficacy of triazolo-pyridazine derivatives in preclinical models:
- Case Study 1 : A derivative was evaluated for its ability to inhibit c-Met kinase activity in vitro, showing significant inhibition at nanomolar concentrations .
- Case Study 2 : Another study focused on a series of synthesized triazolo derivatives that were screened against multiple cancer cell lines, revealing a range of cytotoxic effects correlated with structural modifications .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound 22i | A549 | 0.83 | Anticancer |
| Compound 22i | MCF-7 | 0.15 | Anticancer |
| Compound X | HeLa | 2.85 | Anticancer |
| Compound Y | Various | Varies | Antimicrobial |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with its closest analogs based on substituent variations and available
Key Observations:
Functional Group Impact: Replacement of the methyl thioacetate (target compound) with a sulfanyl acetamide (CAS 877634-23-6) reduces molecular weight but may decrease lipophilicity due to the polar amide group . Fluorine substitution at the phenyl ring (CAS 894055-80-2) enhances solubility (27.9 µg/mL) compared to non-fluorinated analogs, likely due to increased polarity .
Sulfonamide vs. Sulfonyl/Sulfinyl Groups :
- The target compound’s sulfonamide ethyl chain at position 3 contrasts with the sulfonyl/sulfinyl groups in imidazopyridazines (e.g., Compound 39). Sulfonamides generally exhibit better metabolic stability than sulfones, which may influence pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
